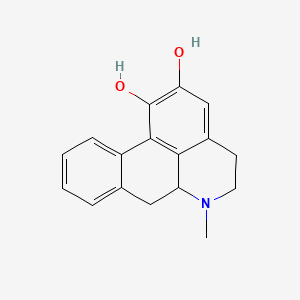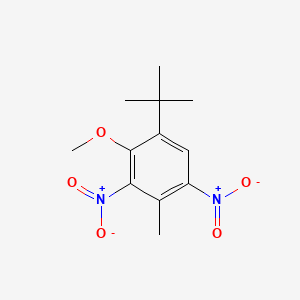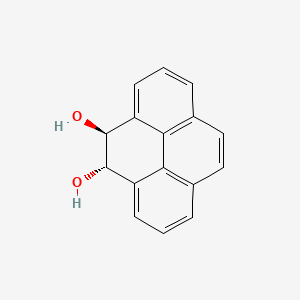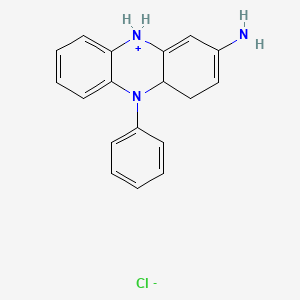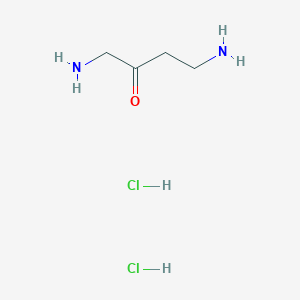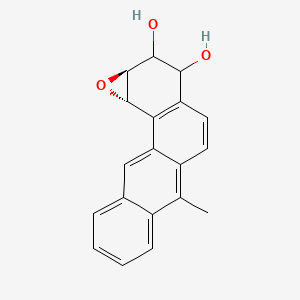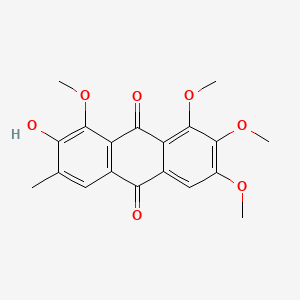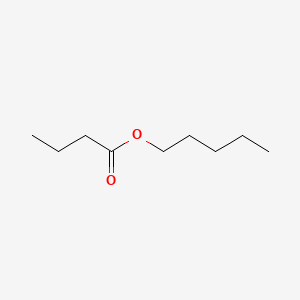
酪酸ペンチル
概要
説明
科学的研究の応用
Pentyl butyrate has several applications in scientific research and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in the flavor profiles of various fruits and its potential effects on human olfactory receptors.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
生化学分析
Biochemical Properties
Pentyl butyrate plays a significant role in various biochemical reactions. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids . In the case of pentyl butyrate, esterases break it down into pentanol and butyric acid. This interaction is crucial for the metabolism and utilization of pentyl butyrate in biological systems.
Cellular Effects
Pentyl butyrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, butyrate, a product of pentyl butyrate hydrolysis, is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression . This inhibition can result in the upregulation of genes involved in cell differentiation and apoptosis, thereby influencing cell function and health .
Molecular Mechanism
At the molecular level, pentyl butyrate exerts its effects primarily through its hydrolysis product, butyrate. Butyrate acts as an HDAC inhibitor, promoting the acetylation of histones and altering gene expression . This epigenetic modification can lead to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes, thereby modulating cellular responses . Additionally, butyrate can enhance the production of tight junction proteins, improving intestinal barrier function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentyl butyrate can change over time. The stability and degradation of pentyl butyrate are influenced by factors such as temperature and pH . Over time, pentyl butyrate may degrade into its constituent alcohol and acid, which can have different effects on cellular function. Long-term studies have shown that butyrate, derived from pentyl butyrate, can have sustained anti-inflammatory and gene-modulating effects .
Dosage Effects in Animal Models
The effects of pentyl butyrate vary with different dosages in animal models. At low doses, pentyl butyrate and its hydrolysis product, butyrate, can promote gut health and enhance nutrient absorption . At high doses, butyrate may exhibit toxic effects, such as inducing apoptosis in certain cell types . It is essential to determine the optimal dosage to balance the beneficial and adverse effects of pentyl butyrate.
Metabolic Pathways
Pentyl butyrate is involved in metabolic pathways that include its hydrolysis to pentanol and butyric acid . Butyric acid, in turn, participates in the butyrate metabolism pathway, which is crucial for energy production in colonocytes . Enzymes such as butyryl-CoA transferase play a role in converting butyric acid into butyryl-CoA, a key intermediate in fatty acid metabolism .
Transport and Distribution
Within cells and tissues, pentyl butyrate is transported and distributed through passive diffusion due to its lipophilic nature . Once hydrolyzed, butyrate can be actively transported into cells via monocarboxylate transporters (MCTs) . This transport mechanism ensures the efficient uptake and utilization of butyrate in target cells, such as colonocytes.
Subcellular Localization
The subcellular localization of pentyl butyrate and its hydrolysis products can influence their activity and function. Butyrate, for example, is primarily localized in the nucleus, where it exerts its HDAC inhibitory effects . This localization is facilitated by its ability to diffuse across cellular membranes and accumulate in the nuclear compartment.
準備方法
Synthetic Routes and Reaction Conditions: Pentyl butyrate is synthesized through an esterification reaction where pentanol reacts with butyric acid. The reaction is usually catalyzed by sulfuric acid and involves heating the mixture to facilitate the formation of the ester . The general reaction is as follows:
Pentanol+Butyric AcidH2SO4Pentyl Butyrate+Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed to drive the reaction to completion. The use of a strong acid catalyst like sulfuric acid ensures a high yield of pentyl butyrate .
化学反応の分析
Types of Reactions: Pentyl butyrate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, pentyl butyrate can be hydrolyzed back into pentanol and butyric acid.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. For example, pentyl butyrate can react with methanol to form methyl butyrate and pentanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products:
Hydrolysis: Pentanol and butyric acid.
Transesterification: Methyl butyrate and pentanol (when reacting with methanol).
作用機序
The primary mechanism of action of pentyl butyrate involves its interaction with olfactory receptors in the human nose, leading to the perception of its fruity aroma. The ester bond in pentyl butyrate can be hydrolyzed by esterases, enzymes that break down esters into their corresponding alcohols and acids. This hydrolysis reaction is crucial for the metabolism and elimination of the compound from the body.
類似化合物との比較
Pentyl butyrate is similar to other esters such as ethyl butyrate, methyl butyrate, and butyl butyrate. These compounds share similar fruity aromas but differ in their alkyl groups, which influence their boiling points, solubilities, and specific applications.
Ethyl Butyrate: Has a pineapple-like aroma and is used in flavorings and fragrances.
Methyl Butyrate: Known for its apple-like aroma and used in flavorings.
Butyl Butyrate: Has a sweet, fruity aroma and is used in perfumes and flavorings.
Pentyl butyrate is unique due to its specific combination of pentanol and butyric acid, giving it a distinct aroma profile and specific applications in the food and cigarette industries .
特性
IUPAC Name |
pentyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNJLPHOBMVMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Record name | N-AMYL BUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041604 | |
| Record name | n-Amyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics., Liquid, colourless to pale yellow liquid | |
| Record name | N-AMYL BUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butanoic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-Amyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 to 187.00 °C. @ 760.00 mm Hg | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
135 °F (NFPA, 2010) | |
| Record name | N-AMYL BUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
0.06 mg/mL at 20 °C, soluble in alcohol, ether | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-Amyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.866 | |
| Record name | n-Amyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
540-18-1 | |
| Record name | N-AMYL BUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Amyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Amyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Amyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2JP0VD8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-73.2 °C | |
| Record name | Pentyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pentyl butyrate primarily known for?
A1: Pentyl butyrate is an ester primarily recognized for its characteristic apricot-like odor. It is naturally found in various fruits and is frequently used as a flavoring agent in the food industry. [, , ]
Q2: How is pentyl butyrate synthesized?
A2: Pentyl butyrate can be synthesized via esterification, a reaction between butyric acid and pentanol. Different catalysts can be employed to facilitate this reaction, including sodium bisulfate [] and immobilized Candida Antarctica lipase B. []
Q3: Are there any analytical techniques to monitor pentyl butyrate synthesis?
A3: Yes, Gas chromatography plays a crucial role in analyzing the production and composition of pentyl butyrate. This technique is particularly useful for monitoring the reaction progress and determining the concentrations of reactants and products during synthesis. [, ]
Q4: Can you explain the use of pentyl butyrate in studying insect behavior?
A4: Research suggests that certain insect species, particularly scavenging flies like Chloropids and Milichiids, are attracted to pentyl butyrate. This compound, often found in the scent glands of plant bugs (Miridae), acts as a kairomone, signaling a potential food source (injured or dead bugs) for these flies. []
Q5: What are the potential applications of ionic liquids in relation to pentyl butyrate?
A5: Ionic liquids have shown promise for the selective extraction of organic compounds, including those involved in the kinetic resolution of rac-2-pentanol, a process that can produce pentyl butyrate. This extraction process could be beneficial in separating desired products from reaction mixtures. []
Q6: Has the behavior of pentyl butyrate under high pressure been investigated?
A6: Yes, studies have explored the phase behavior of binary mixtures containing carbon dioxide (CO2) and compounds relevant to pentyl butyrate synthesis, including 2-pentanol, vinyl butyrate, and butyric acid, under high-pressure conditions. []
Q7: Are there alternative compounds with similar applications to pentyl butyrate?
A7: Yes, other esters like 2-butyl acetate, 2-pentyl acetate, and isopropyl butyrate share similar applications with pentyl butyrate, particularly as flavoring agents and in insect studies. They may exhibit different levels of volatility and attractiveness depending on the specific application and target organism. [, ]
Q8: What is the molecular formula and weight of pentyl butyrate?
A8: Pentyl butyrate has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. []
Q9: Is there any information available about the dielectric properties of pentyl butyrate?
A9: Yes, studies have investigated the dielectric properties of pentyl butyrate, including its dipole moment and relaxation time, to understand its behavior in solution and its molecular configuration. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


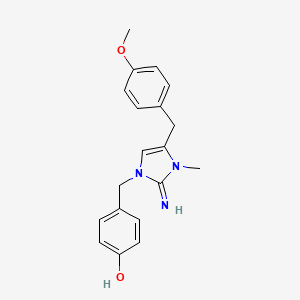
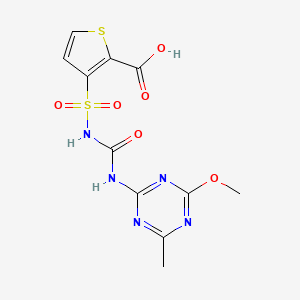
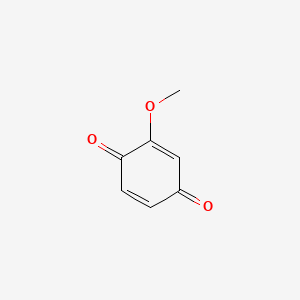
![ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B1222998.png)
